

Technical Guide to 3'-Methoxy-5'-methylacetophenone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-(3-Methoxy-5-methylphenyl)ethanone

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Abstract: This document provides a comprehensive technical overview of 3'-Methoxy-5'-methylacetophenone (CAS No. 5333-21-1), a substituted aromatic ketone of interest to medicinal chemists and researchers in drug development. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from closely related structural analogs to present a predictive yet scientifically grounded profile. It covers anticipated physicochemical properties, a detailed proposed synthetic protocol, expected analytical signatures, and potential applications, serving as a foundational resource for researchers intending to synthesize or utilize this compound.

Introduction: A Versatile but Undocumented Building Block

3'-Methoxy-5'-methylacetophenone is a member of the acetophenone family, a class of compounds widely recognized as crucial intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).^[1] Its structure, featuring a ketone, a methoxy ether, and a methyl group on the aromatic ring, offers multiple points for chemical modification, making it a potentially valuable scaffold in synthetic chemistry. The methoxy and acetyl groups,

in particular, are common moieties in bioactive molecules, capable of influencing properties such as receptor binding, solubility, and metabolic stability.[\[2\]](#)

Despite its potential, 3'-Methoxy-5'-methylacetophenone is not extensively documented in peer-reviewed literature or commercial chemical databases. This guide aims to bridge that gap by providing a robust, predictive analysis based on the well-characterized properties of its constituent analogs: 3'-methoxyacetophenone and 3'-methylacetophenone. By understanding these related structures, we can infer the likely characteristics of the target compound and propose reliable methodologies for its synthesis and characterization.

Physicochemical and Safety Properties

The properties of 3'-Methoxy-5'-methylacetophenone can be estimated by referencing its structural components. The data presented below is a synthesis of known values for analogous compounds to provide a reliable starting point for experimental work.

Predicted Physicochemical Data

The following table summarizes the core chemical identifiers and predicted physical properties. Predictions are derived from the known properties of 3'-methoxyacetophenone and 3'-methylacetophenone.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value / Description	Source / Rationale
CAS Number	5333-21-1	Chemical Abstracts Service
Molecular Formula	C ₁₀ H ₁₂ O ₂	Calculated
Molecular Weight	164.20 g/mol	Calculated
IUPAC Name	1-(3-methoxy-5-methylphenyl)ethan-1-one	IUPAC Nomenclature
Appearance	Predicted: Colorless to pale yellow liquid	Based on analogs like 3-methoxyacetophenone.[4]
Boiling Point	Estimated: 230-245 °C	Interpolated from analogs (3-methylacetophenone: 218-220°C, 3-methoxyacetophenone: 239-241°C[6]).
Density	Estimated: ~1.04 g/mL at 25 °C	Interpolated from analogs (3-methylacetophenone: 0.986 g/mL, 3-methoxyacetophenone: 1.09 g/mL[7]).
Solubility	Predicted: Soluble in organic solvents (e.g., ethanol, acetone, THF), sparingly soluble in water.	General property of aromatic ketones.[6]
XLogP3	Estimated: ~2.2	Based on additive models from analogs (3-methylacetophenone: 2.3[5], 3-methoxyacetophenone: 1.8[4]).

Inferred Safety & Handling Profile

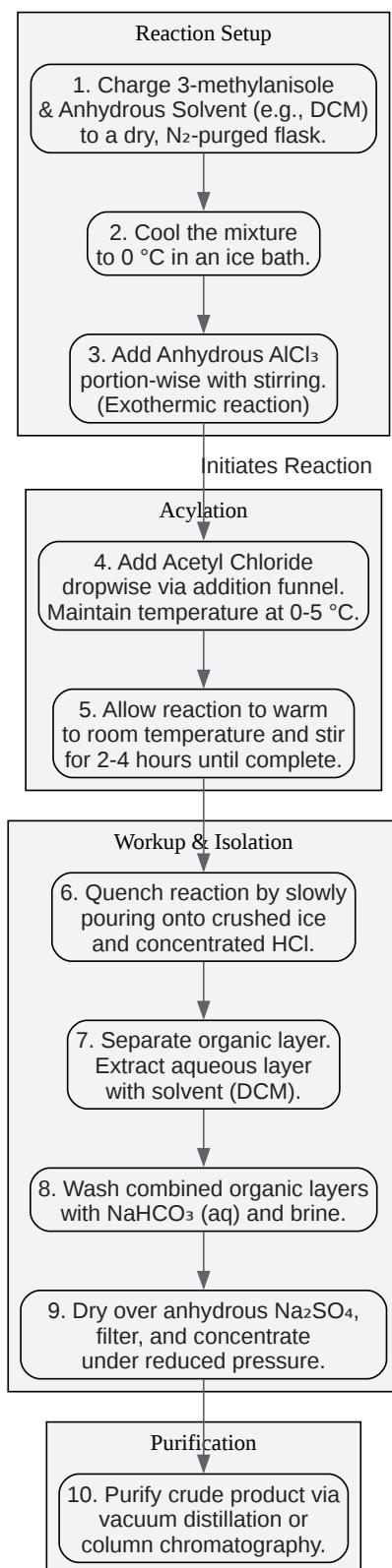
A formal toxicological profile for 3'-Methoxy-5'-methylacetophenone is not available. However, based on safety data for related aromatic ketones, the following precautions are advised.[7][8]

- Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[8] It is expected to be a combustible liquid.
- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive, similar to 3-methoxyacetophenone.[7]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][10]

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable route to synthesize 3'-Methoxy-5'-methylacetophenone is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene). This electrophilic aromatic substitution directs the incoming acetyl group primarily to the positions ortho and para to the activating methoxy group. Due to steric hindrance from the adjacent methyl group, acylation is strongly favored at the C5 position (para to the methoxy group), leading to the desired product.

Experimental Workflow Diagram



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Caption: Friedel-Crafts acylation workflow for synthesizing 3'-Methoxy-5'-methylacetophenone.

Detailed Step-by-Step Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

- **Reaction Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
- **Cooling:** Cool the flask in an ice-water bath to 0 °C with continuous stirring.
- **Catalyst Addition:** Cautiously add anhydrous aluminum chloride (AlCl_3 , 1.2 eq) in small portions over 15 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.
 - **Causality Note:** AlCl_3 is the Lewis acid catalyst that activates the acetyl chloride to form the acylium ion electrophile, which is necessary for the aromatic substitution. Anhydrous conditions are critical as water would decompose the catalyst.[\[11\]](#)
- **Reagent Addition:** Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
 - **Self-Validation Note:** The acidic quench decomposes the aluminum chloride-ketone complex, precipitating aluminum salts and liberating the product into the organic phase. A successful quench is indicated by the dissolution of most solids and clear layer separation.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

- **Washing:** Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO_3) solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude oil via vacuum distillation to obtain the final product as a colorless to pale yellow liquid. Alternatively, for higher purity, silica gel column chromatography can be used (eluent: hexane/ethyl acetate gradient).

Analytical Characterization (Anticipated Signatures)

Structural verification of the synthesized 3'-Methoxy-5'-methylacetophenone is critical. The following data represent the expected spectroscopic signatures based on established principles and data from analogs.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Anticipated Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
^1H NMR	~7.0-7.2	s (or narrow m)	2H, Aromatic C2-H, C6-H	Protons ortho to the acetyl group will be downfield. The meta-relationship between them might result in a narrow multiplet or apparent singlet.
^1H NMR	~6.8-7.0	s (or narrow t)	1H, Aromatic C4-H	This proton is ortho to the methoxy and methyl groups and will be the most upfield of the aromatic signals.
^1H NMR	~3.85	s	3H, -OCH ₃	Typical chemical shift for an aryl methoxy group. [13]
^1H NMR	~2.60	s	3H, -COCH ₃	Typical chemical shift for an aryl acetyl methyl group. [13][14]
^1H NMR	~2.40	s	3H, Ar-CH ₃	Typical chemical shift for an aryl methyl group. [14]
^{13}C NMR	~198	s	C=O	Characteristic shift for a ketone

				carbonyl carbon. [14]
¹³ C NMR	~160	s	C-OCH ₃	Aromatic carbon attached to the electron-donating methoxy group.
¹³ C NMR	~139	s	C-CH ₃	Aromatic carbon attached to the methyl group.
¹³ C NMR	~138	s	C-COCH ₃	Aromatic carbon attached to the acetyl group.
¹³ C NMR	~122	d	C4-H	Aromatic CH carbon.
¹³ C NMR	~115	d	C6-H	Aromatic CH carbon, shielded by ortho-methoxy group.
¹³ C NMR	~108	d	C2-H	Aromatic CH carbon, shielded by ortho-methoxy group.
¹³ C NMR	~55.5	q	-OCH ₃	Methoxy carbon.
¹³ C NMR	~26.5	q	-COCH ₃	Acetyl methyl carbon. [14]
¹³ C NMR	~21.5	q	Ar-CH ₃	Aromatic methyl carbon. [14]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

- IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.

- ~1680 cm⁻¹: Strong C=O stretch (aryl ketone).
- ~1600, 1580 cm⁻¹: C=C stretches (aromatic ring).
- ~1250, 1050 cm⁻¹: C-O stretch (aryl ether).
- ~2950-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).
- Mass Spectrometry (EI-MS):
 - Molecular Ion (M⁺): m/z = 164.
 - Key Fragments: A prominent peak at m/z = 149 ([M-CH₃]⁺), corresponding to the loss of the acetyl methyl group, is expected to be the base peak, similar to other acetophenones. [5][15] Another significant fragment at m/z = 121 ([M-COCH₃]⁺) from the loss of the entire acetyl group may also be observed.

Potential Applications in Research and Drug Discovery

Substituted acetophenones are foundational building blocks in medicinal chemistry, often serving as precursors for more complex heterocyclic and polyfunctional molecules.[16]

- Synthesis of Chalcones and Flavonoids: 3'-Methoxy-5'-methylacetophenone can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcones. These α,β -unsaturated ketones are precursors to flavonoids and pyrazoles, classes of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[17]
- Mannich Base Synthesis: As a ketone with an alpha-methyl group, it can participate in Mannich reactions to generate β -amino ketones, which are important pharmacophores and synthetic intermediates.[17]
- Scaffold for API Development: The presence of methoxy and methyl groups on the phenyl ring provides handles for modifying lipophilicity and metabolic stability. The ketone can be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings (e.g., quinolines, pyrimidines), making it a versatile starting point for generating libraries of

novel compounds for high-throughput screening.[18] The structural motifs are found in natural products and synthetic compounds with demonstrated pharmacological activities.

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